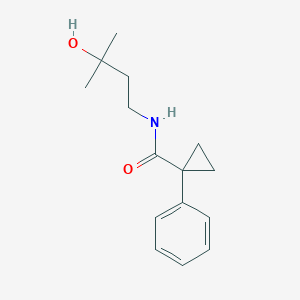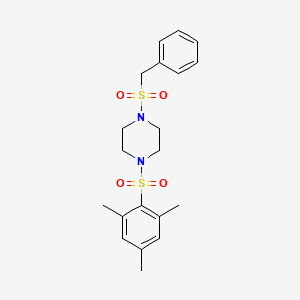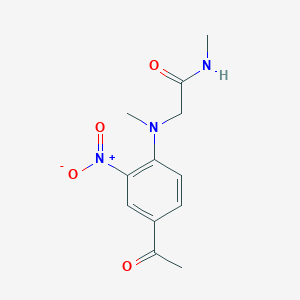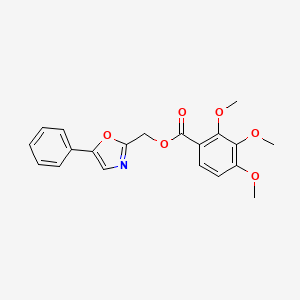
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained attention in the field of dentistry due to its potential in preventing tooth decay. CPP-ACP has been found to be effective in remineralizing tooth enamel and preventing the demineralization process caused by acid-producing bacteria in the oral cavity.
Mecanismo De Acción
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide works by binding to tooth enamel and forming a protective layer that prevents the demineralization process caused by acid-producing bacteria. It also provides a source of calcium and phosphate ions that can be used to remineralize the enamel. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been found to be effective in reducing the solubility of enamel in acidic environments and increasing the resistance of enamel to acid attack.
Biochemical and Physiological Effects:
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been shown to be biocompatible and safe for use in humans. It is rapidly absorbed by the oral mucosa and does not accumulate in the body. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been found to have no adverse effects on the oral microbiome and does not promote the growth of antibiotic-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a versatile peptide that can be easily synthesized and modified for different applications. It has a high affinity for tooth enamel and can be used in various forms, including toothpaste, mouthwash, and chewing gum. However, N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has some limitations for lab experiments. It is sensitive to pH and temperature changes, and its stability can be affected by the presence of other compounds in the oral cavity.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide. One area of interest is the development of new formulations and delivery systems that can enhance its effectiveness in preventing tooth decay. Another area of research is the investigation of the molecular mechanisms underlying its interactions with tooth enamel and bacteria. Additionally, there is a need for more clinical trials to evaluate the long-term safety and efficacy of N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide in humans.
Conclusion:
In conclusion, N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is a promising peptide that has the potential to revolutionize the field of dentistry. Its ability to remineralize tooth enamel and prevent the demineralization process caused by acid-producing bacteria makes it a valuable tool in the fight against tooth decay. While there are still some limitations and challenges associated with its use, ongoing research is expected to lead to new and innovative applications of N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide in the future.
Métodos De Síntesis
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide is synthesized by solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry. The final product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has been extensively studied for its potential applications in dentistry. It has been found to be effective in remineralizing early carious lesions, reducing the progression of caries, and improving the mechanical properties of enamel. N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide has also been shown to inhibit the growth of Streptococcus mutans, a bacteria that is commonly associated with tooth decay.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2,18)10-11-16-13(17)15(8-9-15)12-6-4-3-5-7-12/h3-7,18H,8-11H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPQSIMMQQNFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)C1(CC1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-methylbutyl)-1-phenylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)


![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)
![2H-benzotriazol-4-yl-(8-methyl-2-azaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7682672.png)